(E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a pyrazole ring, and a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its cytotoxic activity against certain cancer cell lines.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The presence of the hydrazone group allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide .
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide .
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.
Biological Activity
(E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article aims to compile and analyze the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular formula of this compound is C23H20N4O3, and it features a furan moiety, a pyrazole core, and a substituted phenyl group. The structural characteristics contribute significantly to its biological properties.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Interaction with Biological Macromolecules : The furan and pyrazole moieties can interact with proteins and nucleic acids, potentially modulating their activity.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrazole Derivative A | 10 | E. coli |
Pyrazole Derivative B | 5 | Staphylococcus aureus |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, a related compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM . This suggests that this compound may also possess similar anti-inflammatory properties.
Antitubercular Activity
Recent studies have explored the potential of pyrazole derivatives as antitubercular agents. Docking studies indicated that these compounds could effectively inhibit the MurB enzyme in Mycobacterium tuberculosis, which is crucial for cell wall synthesis .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various pyrazole derivatives for their antimicrobial activity against standard bacterial strains. The results showed that specific substitutions on the phenyl ring significantly enhanced the antimicrobial efficacy.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives in carrageenan-induced edema models. The results demonstrated that certain derivatives exhibited comparable effects to standard anti-inflammatory drugs like ibuprofen.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-8-10-17(11-9-16)15-30-22-7-3-2-6-19(22)20-13-21(26-25-20)23(28)27-24-14-18-5-4-12-29-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVRHVZRJUZFA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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